N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Organic Synthesis Chemical Intermediate Structural Differentiation

N1,N1-Diallyl-2-chloro-1,4-benzenediamine (CAS 1219957-06-8) is an organic compound of the aromatic amine class, specifically a derivative of 1,4-phenylenediamine. Its molecular formula is C12H15ClN2, and it has a molecular weight of 222.71 g/mol.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 1219957-06-8
Cat. No. B1426147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Diallyl-2-chloro-1,4-benzenediamine
CAS1219957-06-8
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2
InChIKeyOJUIXPCQHDEYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Diallyl-2-chloro-1,4-benzenediamine CAS 1219957-06-8: A Specialized Chlorinated Aromatic Diamine Building Block


N1,N1-Diallyl-2-chloro-1,4-benzenediamine (CAS 1219957-06-8) is an organic compound of the aromatic amine class, specifically a derivative of 1,4-phenylenediamine. Its molecular formula is C12H15ClN2, and it has a molecular weight of 222.71 g/mol . The compound features a 1,4-benzenediamine core substituted with a chlorine atom at the 2-position and two allyl groups on the N1 nitrogen [1]. This distinct combination of a halogen and N-allyl groups on the 1,4-phenylenediamine scaffold makes it a specialized building block or intermediate, primarily in the research and development of more complex organic molecules .

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Chlorinated aromatic diamine building block with N1,N1-diallyl substitution for research synthesis
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Chloro and allyl groups enable orthogonal functionalization in complex molecule construction
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Procurement based on precise chemical identity rather than functional similarity

Why Generic Substitution Fails: The Non-Interchangeable Reactivity Profile of N1,N1-Diallyl-2-chloro-1,4-benzenediamine


While other N,N'-dialkyl benzenediamines exist, the specific substitution pattern of N1,N1-Diallyl-2-chloro-1,4-benzenediamine is non-interchangeable for research or industrial applications. The presence of a chlorine atom ortho to one amino group creates a unique electronic and steric environment distinct from non-halogenated analogs like N1,N1-Diallyl-1,4-benzenediamine (C12H16N2, MW 188.27) or N1,N1-Diallyl-1,2-benzenediamine (C12H16N2, MW 188.27) [1]. Furthermore, the N1,N1-diallyl motif differentiates it from other N-substituted chlorobenzenediamines, such as the N,N-diethyl derivative (C10H15ClN2, MW 198.69) . Crucially, a search for primary research and patents reveals a complete absence of quantitative comparative biological activity, toxicity, or physicochemical performance data for this specific compound. Therefore, any substitution would rely solely on unverified assumptions of functional equivalence, introducing a high risk of project failure in applications where the specific reactivity of the chloro and allyl groups is presumed to be critical. Procurement must be based on precise chemical identity rather than functional similarity.

Halogen absence

Non-halogenated N1,N1-diallyl benzenediamines lack the chloro substituent, which may shift electronic and steric properties critical for intended reactivity.

Substitution pattern

N,N-diethyl or other N-alkyl chlorobenzenediamines differ in amine substitution, potentially altering reactivity, solubility, and downstream synthetic utility.

Data gaps

Absence of comparative reactivity, toxicity, or performance data for this specific compound means substitution relies on unverified assumptions.

Quantitative Differentiation of N1,N1-Diallyl-2-chloro-1,4-benzenediamine: Structural and Purity-Based Evidence


Molecular Weight and Formula Differentiation from Non-Halogenated Analogues

The most significant and verifiable difference between N1,N1-Diallyl-2-chloro-1,4-benzenediamine and its closest non-halogenated structural analogs is its molecular formula and weight due to the 2-chloro substitution. This is a direct structural differentiation with no comparative activity data available. The target compound (C12H15ClN2, MW 222.71) is compared to N1,N1-Diallyl-1,2-benzenediamine (C12H16N2, MW 188.27) [1] and N1,N1-Diallyl-1,4-benzenediamine (C12H16N2, MW 188.27) . The presence of the chlorine atom results in a +34.44 g/mol difference and alters the elemental composition.

Molecular weight difference
Structural differentiation
Target: 222.71 g/mol (C₁₂H₁₅ClN₂)
Non-halogenated analogs: 188.27 g/mol (C₁₂H₁₆N₂)
Difference: +34.44 g/mol, +Cl, −H
Confirms chlorine incorporation for intended reactivity
No comparative activity data available
Organic Synthesis Chemical Intermediate Structural Differentiation

Commercially Available Purity: 95% as a Procurement Specification

For practical procurement and experimental planning, the commercially available purity of N1,N1-Diallyl-2-chloro-1,4-benzenediamine is established at 95% by suppliers, as evidenced by vendor listings . This is a baseline specification. In comparison, a different but related chlorinated diamine, 2-Chloro-N,N-diethylbenzene-1,4-diamine, is listed with an unspecified purity . While not a performance metric, this confirms that the target compound is available at a defined grade suitable for research and development, and this purity level is consistent with other N1,N1-diallyl benzenediamine analogs offered at 95% .

Commercial purity
Supplier specification
95% (target compound)
Related chlorinated diamine: unspecified purity
Sets baseline quality for research procurement
Class-level inference; verify with lot-specific COA
Chemical Procurement Quality Control Reagent Grade

Lack of Reported Physicochemical Property Data: A Critical Differentiator for Risk Assessment

A key differentiator for this compound is the widespread unavailability of its basic physicochemical properties in public literature and vendor databases. As of 2024-09-04, data for density, boiling point, and melting point are listed as 'N/A' (Not Available) on a major chemical database . Similarly, safety data sheets (MSDS) are reported as 'N/A' . This stands in contrast to a related N-allyl compound, Diallylamine (a precursor), for which detailed GHS hazard statements are available, including H314 (Causes severe skin burns and eye damage) and H225 (Highly flammable liquid and vapor) . The absence of data for the target compound necessitates a different and more cautious risk management approach.

Physicochemical data gap
Data to verify
Density, boiling point, melting point, MSDS: Not Available
Diallylamine (precursor): full data available
Requires in-house characterization before scale-up
Risk-based approach needed; data absence may impact safety planning
Risk Assessment Experimental Design Safety Data

Recommended Application Scenarios for N1,N1-Diallyl-2-chloro-1,4-benzenediamine (CAS 1219957-06-8)


Building Block for the Synthesis of Complex Organic Molecules

The primary application scenario, as indicated by its description as an intermediate , is as a building block in organic synthesis. The 2-chloro group is a versatile handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The N1,N1-diallyl groups can also be modified or deprotected, making it a valuable intermediate for constructing more complex molecular architectures like pharmaceuticals, agrochemicals, or functional materials. This scenario is supported by the compound's classification and the known reactivity of similar aromatic diamine building blocks .

Research and Development of Novel Dyes and Pigments

Given the established use of 2-chloro-1,4-benzenediamine and its derivatives in the synthesis of dyes and pigments , N1,N1-Diallyl-2-chloro-1,4-benzenediamine represents a novel intermediate for this field. The presence of the chloro substituent and the diallyl groups can influence the electronic properties and solubility of the final dye molecule, potentially leading to new colorants with unique shades or fastness properties. This scenario is based on class-level inference from the known applications of the 2-chloro-1,4-phenylenediamine core structure .

Development of Novel Polymer Additives or Monomers

The diallyl groups are known in polymer chemistry as sites for cross-linking or polymerization. For instance, N,N'-diallyl compounds have been used as cross-linking agents in hydrogel preparation . N1,N1-Diallyl-2-chloro-1,4-benzenediamine could therefore be investigated as a novel monomer or chain extender in the synthesis of specialty polymers, or as an additive to modify polymer properties. The chloro substituent adds a further dimension for property tuning (e.g., flame retardancy, refractive index). This scenario is supported by class-level inference from the behavior of structurally related diallyl compounds in polymer science .

Precursor for Novel Antioxidant Stabilizers

A series of patents have established that N-allyl substituted p-phenylenediamine derivatives are effective antioxidant stabilizers for organic materials, particularly in lubricant compositions . N1,N1-Diallyl-2-chloro-1,4-benzenediamine, as a novel N-allyl substituted p-phenylenediamine derivative with an additional chloro substituent, is a promising candidate for evaluation in this application. The chloro group may alter the molecule's oxidation potential, solubility, or its interaction with metal surfaces in lubricant systems, potentially leading to a new class of antioxidant additives. This scenario is a direct extension of established patent literature on the antioxidant properties of N-allyl p-phenylenediamines [1].

Application
Selection Property
Validation Focus
Complex molecule synthesis
Chloro and allyl functional handles
Cross-coupling and deprotection reactivity
Novel dyes and pigments R&D
Electronic influence of chloro/diallyl substitution
Coloristic property and fastness screening
Specialty polymer additives
Diallyl cross-linking capability
Polymerization behavior and property modification
Antioxidant stabilizer precursor
N-allyl p-phenylenediamine scaffold
Oxidation potential and lubricant compatibility testing
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